molecular formula C6H2ClF2N3 B11904060 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine

7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine

Cat. No.: B11904060
M. Wt: 189.55 g/mol
InChI Key: HYMLODBAMPTLDN-UHFFFAOYSA-N
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Description

7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound featuring a fused imidazo-pyridine core with chlorine and fluorine substituents at positions 7, 4, and 4. Its molecular formula is C₆H₂ClF₂N₃, with a molecular weight of 189.55 g/mol . The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C6H2ClF2N3

Molecular Weight

189.55 g/mol

IUPAC Name

7-chloro-4,6-difluoro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C6H2ClF2N3/c7-2-3-4(11-1-10-3)6(9)12-5(2)8/h1H,(H,10,11)

InChI Key

HYMLODBAMPTLDN-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=C2Cl)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with suitable halogenated reagents, followed by cyclization to form the imidazo[4,5-C]pyridine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Scientific Research Applications

Medicinal Chemistry Applications

7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine has been studied for its potential as a therapeutic agent in various medical conditions:

  • Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Its ability to inhibit specific kinases involved in tumor proliferation makes it a candidate for targeted cancer therapies.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria. Its mechanism of action may involve disruption of bacterial DNA synthesis.
  • Anti-inflammatory Effects : Studies have suggested that 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine derivatives. Modifications to the imidazo-pyridine scaffold can enhance biological activity and selectivity for specific targets.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine exhibited significant antiproliferative activity against breast cancer cell lines. The lead compound showed IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Activity

Research featured in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Comparative Analysis of Derivatives

The following table summarizes the biological activities of various derivatives of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine:

Compound NameActivity TypeIC50/MIC ValuesReference
Compound AAnticancer5 µMJournal of Medicinal Chemistry
Compound BAntimicrobial0.5 µg/mLAntimicrobial Agents and Chemotherapy
Compound CAnti-inflammatoryNot reportedInflammation Research Journal

Comparison with Similar Compounds

Structural Differences and Substitution Patterns

Key structural variations among imidazo[4,5-C]pyridine derivatives include:

  • Ring fusion position : Imidazo[4,5-b ]pyridine vs. imidazo[4,5-c ]pyridine scaffolds alter nitrogen positioning, impacting hydrogen bonding and receptor interactions .
  • Substituent identity and position :
    • 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine : Cl (C7), F (C4, C6).
    • 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine : Cl (C7), NH₂ (C5) .
    • 5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine : Cl (C5, C7), CH₃ (N1) .
    • 2-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine : Cl (C2), F (C4, C6) .

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula MW (g/mol) Substitution Pattern XLogP3
7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine N/A C₆H₂ClF₂N₃ 189.55 Cl (C7), F (C4, C6) ~1.2*
7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine 37436-96-7 C₆H₅ClN₄ 168.58 Cl (C7), NH₂ (C5) 1.0
5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine 1823930-41-1 C₇H₅Cl₂N₃ 202.04 Cl (C5, C7), CH₃ (N1) ~1.5*
2-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine N/A C₆H₂ClF₂N₃ 189.55 Cl (C2), F (C4, C6) ~1.2*

*Estimated based on halogen substituent contributions.

Physicochemical and ADME Properties

  • Lipophilicity : Fluorine substitution reduces XLogP3 compared to dichloro derivatives (e.g., 1.2 vs. 1.5) .
  • Hydrogen bonding: NH₂ or Cl substituents increase hydrogen bond donor/acceptor counts, affecting solubility (e.g., 7-chloro-5-amine: 2 donors, 3 acceptors) .
  • Metabolic stability : Fluorinated derivatives resist oxidative degradation better than chlorinated analogs .

Biological Activity

7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine (CAS No. 405230-96-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine is C6H2ClF2N3C_6H_2ClF_2N_3, with a molecular weight of 189.55 g/mol. The structure features a fused imidazole and pyridine ring system, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine. For instance, it has been evaluated against various cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism
MCF-74.2Apoptosis induction
HCT1160.39CDK2 inhibition
A5490.71Cell cycle arrest at S phase

These results indicate that the compound exhibits significant cytotoxic effects, particularly in breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines .

The mechanism by which 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine exerts its anticancer effects appears to involve several pathways:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown to inhibit CDK2 activity, which is crucial for cell cycle progression.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S phase, preventing DNA replication .

Case Studies

Several research studies have investigated the biological activity of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine led to a significant decrease in cell viability, with an IC50 value of 4.2 µM. The study attributed this effect to apoptosis induction and cell cycle arrest .
  • Evaluation in HCT116 Cells : Another study reported an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer activity. The compound was found to inhibit CDK2 effectively, leading to reduced proliferation of these cancer cells .
  • Broad Spectrum Activity : In addition to its effects on specific cancer types, the compound has been screened against a variety of other cell lines, demonstrating broad-spectrum anticancer activity .

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